(R)-3-(Difluoromethyl)piperidine
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Overview
Description
®-3-(Difluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct C-H difluoromethylation of piperidines using difluoromethylating agents under radical conditions . This process can be facilitated by using oxazino pyridine intermediates, which are easily accessed from pyridines .
Industrial Production Methods: Industrial production of ®-3-(Difluoromethyl)piperidine may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are examples of methods that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ®-3-(Difluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines .
Scientific Research Applications
®-3-(Difluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of ®-3-(Difluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, in drug metabolism, the compound can undergo ring contraction mediated by cytochrome P450 enzymes. This process involves N-H bond activation and subsequent electron-proton transfer, leading to the formation of ring-contracted products .
Comparison with Similar Compounds
2,6-Disubstituted Piperidines: These compounds share a similar piperidine ring structure but differ in the nature and position of substituents.
Difluoromethylated Pyridines: These compounds have a difluoromethyl group attached to a pyridine ring, offering different reactivity and applications.
Uniqueness: ®-3-(Difluoromethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3R)-3-(difluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |
InChI Key |
SAEGBAIURUCXRY-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(F)F |
Canonical SMILES |
C1CC(CNC1)C(F)F |
Origin of Product |
United States |
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